N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide
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Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide is a complex organic compound with a molecular formula of C20H25ClN2O4S. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a methoxypropyl group, and a methylbenzyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Amide formation: The sulfonyl chloride is then reacted with glycine to form the corresponding sulfonamide.
Alkylation: The sulfonamide is alkylated with 3-methoxypropyl bromide and 4-methylbenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-(3-methoxypropyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-(3-methoxypropyl)-N~2~-(4-methylbenzyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropyl and methylbenzyl groups differentiates it from other similar compounds, potentially leading to unique interactions and effects in various applications.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-16-4-6-17(7-5-16)14-23(15-20(24)22-12-3-13-27-2)28(25,26)19-10-8-18(21)9-11-19/h4-11H,3,12-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTBNPMBKQZXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)NCCCOC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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